molecular formula C13H13NO4S2 B3059905 methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate CAS No. 140947-38-2

methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B3059905
CAS No.: 140947-38-2
M. Wt: 311.4 g/mol
InChI Key: JQDASXSFEYTFLI-UHFFFAOYSA-N
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Description

Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate (CAS 140947-38-2) is a chemical compound with the molecular formula C13H13NO4S2 and a molecular weight of 311.38 g/mol . It features a thiophene carboxamide scaffold, a structure recognized in medicinal chemistry for its versatile pharmacological properties . Thiophene-based derivatives are of significant interest in anticancer research, with some analogs demonstrating cytotoxic effects by activating caspase enzymes, inducing mitochondrial depolarization, and modulating reactive oxygen species (ROS) production in cancer cell lines . Furthermore, the thiophene-2-carboxamide motif is found in compounds investigated for antibacterial and antioxidant activities, making it a valuable scaffold in drug discovery programs . This product is intended for research purposes, such as in vitro biological screening and as a building block in the synthesis of novel chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-14(10-6-4-3-5-7-10)20(16,17)11-8-9-19-12(11)13(15)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDASXSFEYTFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161504
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140947-38-2
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140947382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate sulfamoyl and esterifying agents. Common synthetic routes include:

    Condensation Reactions: Utilizing thiophene-2-carboxylic acid as a starting material, it is first esterified to form the methyl ester.

    Industrial Production: Large-scale production may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Palladium-Catalyzed Direct C5-Arylation

This compound undergoes palladium-catalyzed cross-coupling with aryl bromides at the C5 position of the thiophene ring. The bulky N-methyl-N-phenylsulfamoyl group directs regioselectivity by sterically blocking C2 and C4 positions.

Reaction Conditions and Outcomes

Aryl BromideCatalyst SystemSolventBaseYield (%)Reference
4-BromobenzonitrilePd(OAc)₂ (0.5 mol%)DMAcKOAc82
4-BromotoluenePd(OAc)₂ (1 mol%)DMAcKOAc78
2-BromopyridinePdCl₂ (2 mol%)DMFCs₂CO₃65

Mechanism :

  • Oxidative addition of aryl bromide to Pd⁰.

  • Coordination of the thiophene’s C5 position to Pd due to electron-withdrawing sulfamoyl group activation.

  • Reductive elimination forms the C–C bond, regenerating Pd⁰ .

Thermal Decarboxylation

The methyl ester group undergoes decarboxylation under thermal conditions, particularly in polar aprotic solvents like DMAc.

Decarboxylation Pathways

ConditionsProduct FormedYield (%)Reference
130°C in DMAc (16 h, with KOAc)Thiophene-3-sulfonic acid derivative100
130°C in DMAc (16 h, without base)Partial decarboxylation54

Key Observations :

  • Base (e.g., KOAc) accelerates decarboxylation by stabilizing intermediates.

  • The reaction progresses via a six-membered cyclic transition state, releasing CO₂ .

Competitive Reactivity in Multicomponent Systems

In reactions with competing substituents:

  • Arylation dominates over decarboxylation when Pd catalysts are present.

  • Without catalysts, decarboxylation becomes the major pathway .

Steric and Electronic Effects

  • The N-methyl-N-phenylsulfamoyl group reduces electron density at C5 via inductive effects, enhancing electrophilic substitution.

  • Steric bulk prevents undesired side reactions at adjacent positions .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies suggest that methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural similarity to known antimicrobial agents enhances its potential efficacy against resistant strains of bacteria.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory processes. Inhibition of PDE4 can reduce inflammation, making this compound potentially useful in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Cancer Research : There is ongoing research into the compound's effects on cancer cell lines. Initial findings indicate that it may induce apoptosis in certain cancer cells, suggesting a role in cancer therapy.

Material Science Applications

This compound is also being explored for its utility in material science:

  • Corrosion Inhibitors : Thiophene derivatives have shown promise as corrosion inhibitors in various industrial applications. The unique electronic properties of the thiophene ring enhance the protective qualities of coatings used in metal protection.
  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport can improve the efficiency of organic solar cells.

Comparison with Related Compounds

To better understand its unique features, a comparison with similar compounds is useful:

Compound NameStructureUnique Features
Methyl 3-sulfamoylthiophene-2-carboxylateC₆H₇NO₄S₂Simpler structure without N-methyl-N-phenyl moiety
Methyl 3-(N,N-dimethylsulfamoyl)thiophene-2-carboxylateC₉H₁₁N₂O₄SContains dimethyl instead of N-methyl-N-phenyl; different biological activity profile
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylateC₉H₁₁NO₆S₂Incorporates methoxy group; potentially different pharmacokinetics

This table illustrates how this compound stands out due to its specific N-methyl-N-phenyl sulfamoyl moiety, which may enhance its interaction with biological targets compared to similar compounds.

Case Studies and Research Findings

Several case studies highlight the compound's applications:

  • In Vivo Studies : Research involving animal models has demonstrated that this compound can effectively reduce inflammation markers associated with respiratory diseases, supporting its potential use as an anti-inflammatory agent .
  • In Vitro Cell Line Studies : Laboratory studies have shown that the compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the methyl thiophene-2-carboxylate backbone but differ in sulfamoyl/sulfonamide substituents:

Compound Name Substituent at Thiophene-3-Position Molecular Formula Molecular Weight Key References
Methyl 3-(methanesulfonamido)thiophene-2-carboxylate N-methylsulfonamido C₇H₉NO₄S₂ 235.3
Methyl 3-(N-methylmethylsulfonamido)thiophene-2-carboxylate N-methyl-N-methylsulfonamido C₈H₁₁NO₄S₂ 249.3
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate N-(methoxycarbonylmethyl)sulfamoyl C₁₁H₁₃NO₇S₂ 335.4
Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate N-(4-carbamoylphenyl)sulfamoyl C₁₃H₁₂N₂O₅S₂ 340.4
Target compound : Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate N-methyl-N-phenylsulfamoyl C₁₄H₁₄N₂O₄S₂ 338.4 (estimated) N/A

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenyl in the target compound vs. methyl in ) may hinder reactivity in nucleophilic substitution or coupling reactions.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl in ) may reduce the electron density of the thiophene ring, affecting its participation in electrophilic aromatic substitution.
Physicochemical and Toxicological Properties
  • Stability : Sulfamoyl thiophene derivatives (e.g., ) are generally stable under ambient conditions but may decompose under strong acidic or basic conditions.
  • Toxicity :
    • Methyl 3-(methanesulfonamido)thiophene-2-carboxylate () is classified as a skin/eye irritant and a respiratory toxicant (GHS Category 2/2A/3) .
    • Thiophene fentanyl derivatives () lack comprehensive toxicological data, underscoring the need for caution when handling structurally related compounds .

Biological Activity

Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate is a synthetic compound notable for its unique structure, which includes a thiophene ring and a sulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, presenting findings from various studies, case analyses, and comparative data.

Molecular Characteristics

  • Molecular Formula : C₉H₁₁N₁O₄S
  • Molecular Weight : Approximately 234.25 g/mol
  • CAS Number : 106820-63-7

The compound's structure is characterized by the presence of a thiophene ring attached to a sulfamoyl group, which significantly influences its reactivity and biological interactions.

Pharmacological Potential

This compound exhibits several promising biological activities:

  • Antiviral Activity : Preliminary studies have indicated that thiophene derivatives can exhibit antiviral properties. For instance, modifications to similar compounds have shown effectiveness in inhibiting viral replication, particularly against norovirus .
  • Antibacterial Properties : Research on sulfamoyl derivatives suggests potential antibacterial activity, likely due to their ability to interfere with bacterial metabolic pathways.
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, suggesting that the sulfamoyl moiety enhances its interaction with these targets compared to other thiophene derivatives.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiophene derivatives highlights its unique features and potential advantages:

Compound NameStructureUnique Features
Methyl 3-sulfamoylthiophene-2-carboxylateC₆H₇NO₄S₂Lacks N-methyl-N-phenyl substituent; simpler structure.
Methyl 3-(N,N-dimethylsulfamoyl)thiophene-2-carboxylateC₉H₁₁N₂O₄SContains dimethyl instead of N-methyl-N-phenyl; different biological activity profile.
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylateC₉H₁₁NO₆S₂Incorporates a methoxy group; potentially different pharmacokinetics.

This table illustrates how this compound stands out due to its specific N-methyl-N-phenyl sulfamoyl moiety, which may enhance its interaction with biological targets compared to similar compounds.

Study on Antiviral Activity

In a study assessing the antiviral properties of various thiophene derivatives, this compound was tested against murine norovirus (MNV). The compound demonstrated a dose-dependent inhibition of plaque formation at concentrations as low as 10 µM, indicating significant antiviral potential .

Research on Antibacterial Properties

Another study investigated the antibacterial efficacy of this compound against several bacterial strains. The compound showed notable activity against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, thiophene-2-carboxylate derivatives are often prepared by reacting acyl chlorides with amines under anhydrous conditions (e.g., dry CH2_2Cl2_2) and inert gas protection (N2_2) to prevent hydrolysis . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of anhydrides) and reaction time (e.g., refluxing overnight). Purification involves reverse-phase HPLC with gradient elution (30% → 100% methanol/water) to isolate high-purity products (67% yield reported for analogous compounds) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Multi-modal spectroscopic and analytical techniques are employed:

  • NMR : 1^1H and 13^13C NMR spectra identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon backbones (e.g., carbonyl carbons at δ 165–175 ppm) .
  • IR : Peaks at 1700–1750 cm1^{-1} confirm C=O stretching, while 1250–1350 cm1^{-1} indicates sulfonamide S=O vibrations .
  • Mass Spectrometry : HRMS or LC-MS validates molecular weight (e.g., [M+H]+^+ ion) .
  • Melting Point : Consistency with literature values (e.g., 213–216°C for analogs) ensures purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (CH2_2Cl2_2) via saturation assays. Stability studies involve monitoring degradation under light, heat, or varying pH using HPLC or TLC. For storage, anhydrous conditions at –20°C are recommended to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

  • Methodology : Systematic structural modifications (e.g., varying substituents on the phenyl or thiophene rings) are synthesized and tested against bacterial strains (e.g., S. aureus). Bioactivity assays (MIC, IC50_{50}) combined with molecular docking identify critical interactions (e.g., hydrogen bonding with bacterial enzymes) . For example, replacing the methyl group with bulkier tert-butyl alters steric hindrance and potency .

Q. What mechanisms underlie contradictions in reported bioactivity data for thiophene derivatives?

  • Methodology : Discrepancies in antimicrobial activity may arise from strain-specific resistance or experimental variables (e.g., inoculum size, culture media). To resolve this, standardized protocols (CLSI guidelines) and control compounds (e.g., ciprofloxacin) are used. Replicate experiments and meta-analyses of published data (e.g., comparing IC50_{50} ranges) help identify outliers .

Q. How can X-ray crystallography elucidate supramolecular interactions influencing the compound’s reactivity?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular forces (e.g., C–H⋯O/S interactions) and dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems). These interactions affect packing density and solubility, which correlate with bioavailability .

Q. What strategies mitigate low yields in derivatization reactions (e.g., introducing carboxamide groups)?

  • Methodology : Yield optimization includes:

  • Catalysis : Using triethylamine or DMAP to accelerate acylation .
  • Temperature Control : Slow addition of reagents at 0°C to suppress side reactions .
  • Workup : Sequential washing (1N HCl, NaHCO3_3) removes unreacted starting materials .

Q. How are computational methods applied to predict the compound’s metabolic pathways?

  • Methodology : Density functional theory (DFT) calculates bond dissociation energies to predict oxidation sites. ADMET software (e.g., SwissADME) models cytochrome P450 interactions, identifying likely metabolites (e.g., demethylation or sulfonamide cleavage) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate
Reactant of Route 2
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methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate

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